molecular formula C8H7ClN2O B13025470 4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one CAS No. 944902-48-1

4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one

Cat. No.: B13025470
CAS No.: 944902-48-1
M. Wt: 182.61 g/mol
InChI Key: KPBCKNVWHZFTJR-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one ( 944895-94-7) is a synthetic heterocyclic compound with the molecular formula C 8 H 8 ClN 2 O and a molecular weight of 168.62 g/mol . This molecule features a fused quinazoline core structure that is partially saturated, incorporating both a carbonyl group and a chlorine atom. These functional groups make it a versatile intermediate in organic synthesis and medicinal chemistry research. The tetrahydroquinazoline scaffold is a privileged structure in drug discovery. While specific biological data for this exact compound is not publicly available, closely related 5,6,7,8-tetrahydroquinazoline derivatives are recognized for their significant potential in pharmaceutical research . Such compounds are frequently investigated as core templates for the development of potent microtubule-targeting agents, which are a key focus in anticancer research due to their role in disrupting cell division . Furthermore, the structural motif is often explored in the green synthesis of novel heterocyclic libraries, which are then evaluated for diverse biological activities, including antiproliferative effects against various cancer cell lines . As a result, this compound serves as a valuable building block (Building Block) for researchers designing and synthesizing new compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for medicinal, diagnostic, or personal use.

Properties

CAS No.

944902-48-1

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-6,8-dihydro-5H-quinazolin-7-one

InChI

InChI=1S/C8H7ClN2O/c9-8-6-2-1-5(12)3-7(6)10-4-11-8/h4H,1-3H2

InChI Key

KPBCKNVWHZFTJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-5,6,7,8-tetrahydroquinazolin-7-one, while oxidation can produce quinazolinone derivatives with additional functional groups.

Scientific Research Applications

4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antimalarial, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets such as enzymes and receptors. The chloro substituent and the quinazolinone core play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The table below summarizes key structural features, synthesis methods, and applications of 4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one and related compounds:

Compound Name Substituents Molecular Weight Synthesis Method Key Applications/Properties References
This compound Cl (C4), ketone (C7) Not explicitly stated Not detailed in evidence Pharmaceutical intermediates -
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline Cl (C2, C4) 203.07 Conventional synthesis High reactivity for nucleophilic substitution
4-Chloro-6,7-dimethoxyquinazoline Cl (C4), OMe (C6, C7) Not explicitly stated Multi-step alkylation/condensation c-MET inhibitors (anticancer agents)
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Cl (C4), Me (C5, C6), thieno ring Not explicitly stated Not specified Agrochemical/pharmaceutical intermediates
Key Observations:
  • Chlorine Substitution : The presence of chlorine at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions. Dichloro analogues (e.g., 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline) exhibit higher reactivity, enabling diverse derivatization .
  • Functional Groups: Methoxy (OMe) and thieno-pyrimidine moieties (e.g., in 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine) modulate electronic properties and solubility, expanding applications in agrochemicals and materials science .

Research Findings and Trends

  • Reactivity Trends : Chlorine at position 4 increases susceptibility to displacement by amines or alkoxides, enabling rapid diversification of the quinazoline scaffold .
  • Target Selectivity : Saturated tetrahydroquinazoline derivatives show enhanced binding to hydrophobic enzyme pockets compared to planar aromatic systems, as seen in kinase inhibition studies .
  • Synthetic Advancements : Microwave irradiation reduces side reactions and improves yields (>80% in some cases), making it a preferred method for complex heterocycles .

Biological Activity

4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one is a heterocyclic compound from the quinazoline family that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro substituent at the 4-position and a saturated tetrahydroquinazoline ring structure. Its molecular formula is C9H10ClN3OC_9H_{10}ClN_3O, with a molecular weight of 201.65 g/mol. The compound exhibits significant potential as an anticancer agent due to its ability to inhibit key enzymes involved in DNA replication and repair.

Inhibition of Human Topoisomerase II

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting human topoisomerase II (topoII). This enzyme is crucial for DNA replication and repair processes. The inhibition of topoII leads to the disruption of cancer cell proliferation. Studies indicate that derivatives of this compound preferentially inhibit the alpha isoform of topoII over the beta isoform, which may enhance their efficacy as anticancer agents .

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cancer Cell LineIC50 (μM)Reference
A375 (Melanoma)9.9 ± 0.1
G-361 (Melanoma)1.4 ± 0.4
MCF7 (Breast)10.8 ± 0.1
HeLa (Cervical)12.3 ± 1.8
A549 (Lung)15.1 ± 4.8
DU145 (Prostate)12.6 ± 0.7

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, these values suggest that the compound exhibits significant potency against melanoma and breast cancer cells.

Pharmacokinetic Profile

The pharmacokinetic properties of derivatives of this compound have also been evaluated in animal models. For instance, one lead compound demonstrated a half-life greater than 120 minutes in mouse plasma after intraperitoneal administration . This favorable profile suggests good systemic availability and potential for therapeutic application.

Case Studies

Case Study: Antiproliferative Activity Against Cancer Cell Lines

In a study assessing various tetrahydroquinazoline derivatives, it was found that compounds similar to this compound exhibited broad antiproliferative activity across multiple cancer types . The study utilized a panel of human cancer cell lines and reported comparable efficacy to established chemotherapeutics like etoposide.

Case Study: Safety Profiling

Another study investigated off-target effects by testing the lead compound against a panel of proteins relevant to drug safety profiling. The results showed minimal off-target activity with only mild inhibition observed against cyclooxygenase-1 (COX-1), indicating a potentially favorable safety profile for further development .

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